3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
CAS No.: 618873-75-9
Cat. No.: VC5900505
Molecular Formula: C24H22N2O6
Molecular Weight: 434.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618873-75-9 |
|---|---|
| Molecular Formula | C24H22N2O6 |
| Molecular Weight | 434.448 |
| IUPAC Name | (4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C24H22N2O6/c1-13-11-15(9-10-17(13)30-3)22(27)20-21(16-7-5-6-8-18(16)31-4)26(24(29)23(20)28)19-12-14(2)32-25-19/h5-12,21,27H,1-4H3/b22-20+ |
| Standard InChI Key | WDXNQYPNNSDNCA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=CC=C4OC |
Introduction
Chemical Structure and Nomenclature
Nomenclature and CAS Registration
The IUPAC name follows positional numbering of the pyrrol-2-one core, with substituents prioritized by Cahn-Ingold-Prelog rules. The CAS registry number 618873-75-9 uniquely identifies this compound, distinguishing it from analogs such as the 3-methoxyphenyl variant.
Synthesis and Manufacturing Processes
Synthetic Routes
Synthesis typically involves multi-step reactions, as outlined below:
Table 1: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 4-Methoxy-3-methylbenzoyl chloride, AlCl₃ | 4-(4-Methoxy-3-methylbenzoyl)pyrrole |
| 2 | Nucleophilic Substitution | 2-Methoxyphenylboronic acid, Pd catalyst | 5-(2-Methoxyphenyl)pyrrol-2-one |
| 3 | Isoxazole Coupling | 5-Methylisoxazol-3-amine, DCC | Target compound |
Reaction optimization focuses on controlling regioselectivity and minimizing by-products. For instance, Step 2 employs Suzuki-Miyaura coupling to achieve high yields (~75%) under inert atmospheres.
Challenges in Scale-Up
-
Steric Hindrance: Bulky substituents at positions 4 and 5 complicate reaction kinetics.
-
Purification: Chromatography (HPLC, TLC) is often required due to structurally similar impurities.
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | Not reported | Differential Scanning Calorimetry |
| Solubility | Low in water; soluble in DMSO, DMF | Shake-flask method |
| LogP (Partition Coeff.) | 3.2 (predicted) | Computational model |
| pKa | ~9.5 (phenolic OH) | Potentiometric titration |
The low aqueous solubility (≤0.1 mg/mL) and moderate lipophilicity suggest suitability for lipid-based drug formulations.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.82 (d, J=8.4 Hz, 1H, aromatic H)
-
δ 6.95 (s, 1H, isoxazole H)
-
δ 3.89 (s, 3H, OCH₃)
-
-
¹³C NMR: 172.1 ppm (C=O of pyrrol-2-one).
Mass Spectrometry
-
ESI-MS: m/z 435.2 [M+H]⁺, consistent with molecular formula C₂₄H₂₂N₂O₆.
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
-
Methoxy Groups: Enhance membrane permeability but may reduce metabolic stability.
-
Isoxazole Ring: Participates in π-π stacking with kinase ATP-binding pockets.
Future Research Directions
-
Synthetic Methodology: Develop catalytic asymmetric routes to access enantiopure forms.
-
In Vivo Studies: Evaluate pharmacokinetics in rodent models.
-
Crystallography: Obtain X-ray structures to guide computational modeling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume